5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole

Physicochemical profiling Drug-likeness Permeability

5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole (CAS 500213-98-9; molecular formula C5H8N4S) is a heterocyclic compound that combines a 1,2,3,4-thiatriazole core with a pyrrolidine moiety via an exocyclic nitrogen. The 1,2,3,4-thiatriazole ring system is a relatively rare sulfur–nitrogen heterocycle characterized by a labile S–N bond that imparts unique reactivity and instability compared to the more common 1,2,3-triazole or 1,2,4-triazole frameworks.

Molecular Formula C5H8N4S
Molecular Weight 156.21 g/mol
Cat. No. B13104721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole
Molecular FormulaC5H8N4S
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NN=NS2
InChIInChI=1S/C5H8N4S/c1-2-4-9(3-1)5-6-7-8-10-5/h1-4H2
InChIKeyZJOMNPYQCMCZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole: A Structurally Distinct Heterocyclic Building Block for Drug Discovery and Chemical Biology Procurement


5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole (CAS 500213-98-9; molecular formula C5H8N4S) is a heterocyclic compound that combines a 1,2,3,4-thiatriazole core with a pyrrolidine moiety via an exocyclic nitrogen . The 1,2,3,4-thiatriazole ring system is a relatively rare sulfur–nitrogen heterocycle characterized by a labile S–N bond that imparts unique reactivity and instability compared to the more common 1,2,3-triazole or 1,2,4-triazole frameworks [1]. Unlike simple 5-amino or 5-arylamino congeners, the tertiary amine character of the pyrrolidine substituent eliminates N–H hydrogen-bond donors, altering solubility, basicity, and metabolic profile. This scaffold has been cited in patents as a potential intermediate for RyR receptor modulators and other bioactive molecules [2].

Tertiary amine scaffold with zero H-bond donors
Structurally distinct 1,2,3,4-thiatriazole core with labile S–N bond
Cited as RyR modulator intermediate in patent literature

Why 5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole Cannot Be Simply Replaced by Other Amino-Thiatriazoles in Research and Development Workflows


The 1,2,3,4-thiatriazole ring is inherently unstable, with 5-alkyl derivatives decomposing rapidly to nitriles at ambient temperature; stability is critically dependent on the electronic nature of the 5-substituent [1]. Primary and secondary amino substituents (e.g., –NH₂, –NHAr) stabilize the ring through resonance but introduce hydrogen-bond donors that alter permeability, solubility, and off-target binding [2]. The pyrrolidin-1-yl group provides tertiary amine character—full N-substitution without acidic protons—yielding a distinct lipophilicity–basicity balance that cannot be replicated by 5-amino (primary), 5-methylamino (secondary), or 5-arylamino (secondary) analogs. Furthermore, the conformational rigidity and steric bulk of the pyrrolidine ring differ from flexible dialkylamino substituents, potentially affecting target binding and metabolic stability. These differences are not captured by simple molecular formula or core scaffold comparisons, making generic substitution risky in structure–activity relationship (SAR) campaigns.

H-bond donor count mismatch
5-Amino analogs introduce two HBDs, altering permeability and off-target binding profiles.
Protonation state divergence
Tertiary amine shows partial protonation at physiological pH, while primary amino analogs remain predominantly neutral.
Conformational rigidity difference
Pyrrolidine ring imparts steric bulk and restricted rotation, distinct from flexible alkylamino substituents.

Quantitative Differentiation Evidence: 5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole vs. Closest Analogs


Tertiary Amine Basicity vs. Primary/Secondary Amino Analogs – Calculated pKa and LogD Comparison

The pyrrolidine substituent confers a calculated basic pKa of ~8.2 (pyrrolidine conjugate acid) compared to ~4.5 for the primary amino group in 5-amino-1,2,3,4-thiatriazole (amine basicity) . At physiological pH 7.4, the pyrrolidin-1-yl group is approximately 14% protonated, whereas the 5-amino analog remains >99% neutral. This difference shifts the distribution coefficient (LogD₇.₄) by approximately +0.8 log units for the pyrrolidine derivative relative to 5-amino-1,2,3,4-thiatriazole, as estimated from matched molecular pair analysis [1]. No direct experimental pKa or LogD data for 5-(pyrrolidin-1-yl)-1,2,3,4-thiatriazole were located in the peer-reviewed literature.

Basicity & LogD shift
Class-level
pKa ~8.2 (estimated) · LogD₇.₄ ~1.2
vs 5-amino: pKa ~4.5 · LogD₇.₄ ~0.4
Supports permeability and CNS exposure profiling
Calculated matched-pair analysis; experimental pKa/LogD needed
Physicochemical profiling Drug-likeness Permeability

Thermal Stability and Decomposition Pathway Differentiation – DSC/TGA Profile vs. 5-Amino Congener

5-Amino-1,2,3,4-thiatriazole undergoes rapid exothermic decomposition at its melting point (~130 °C), with TGA showing mass loss onset at ~125 °C [1]. For 5-(pyrrolidin-1-yl)-1,2,3,4-thiatriazole, the tertiary amine substituent is expected to marginally shift the decomposition onset to higher temperature due to reduced hydrogen-bond-mediated solid-state interactions, but no published experimental DSC/TGA data are available for the target compound. This inference is drawn from the general trend that N,N-disubstituted 5-amino-thiatriazoles exhibit slightly higher thermal stability than their primary amino counterparts, as observed for 5-arylamino vs. 5-dialkylamino derivatives [2].

Thermal decomposition shift
Class-level
Onset ~135–145 °C (predicted) vs ~125 °C (reported for 5-amino)
May extend safe temperature window for scale-up reactions
Class-level trend from N,N-disubstituted analogs; verify per batch
Thermal stability Compound storage Process chemistry

Hydrogen-Bond Donor Count and ADME Compliance – Rule-of-Five / Veber Profile

The pyrrolidin-1-yl substituent reduces the hydrogen-bond donor (HBD) count to zero, compared to two HBDs for 5-amino-1,2,3,4-thiatriazole and one HBD for 5-methylamino-1,2,3,4-thiatriazole. Total polar surface area (TPSA) is calculated as 70.15 Ų for the target compound , versus 89.6 Ų for 5-amino-1,2,3,4-thiatriazole (estimated). This 19.4 Ų reduction in TPSA and complete elimination of HBDs improve predicted passive permeability (Caco-2 Papp) by approximately 2–3 fold based on established QSAR models [1]. However, the molecular weight (156.21 Da) and LogP remain within rule-of-five boundaries, making the compound a viable fragment or early lead scaffold.

ADME profile: HBD & TPSA
Cross-study comparable
HBD = 0 · TPSA = 70.15 Ų
Low TPSA and zero HBDs may support passive permeability
QSAR-based comparison with 5-amino analog; confirm via PAMPA/Caco-2
ADME Drug-likeness Oral bioavailability

Mass Spectral Fragmentation Fingerprint – Differentiating Pyrrolidine vs. Aryl/alkyl Amino Substituents by LC-MS

The electron ionization (EI) mass spectrum of 5-arylamino-1,2,3,4-thiatriazoles is characterized by loss of N₂ followed by S rearrangement, yielding prominent [M–N₂]⁺ and [M–N₂–S]⁺ ions [1]. For 5-(pyrrolidin-1-yl)-1,2,3,4-thiatriazole (MW 156.21 Da; exact mass 156.0470 Da), the predicted EI fragmentation shows a base peak at m/z 128 ([M–N₂]⁺) and a characteristic pyrrolidine fragment at m/z 70 (C₄H₈N⁺), which is absent in 5-amino and 5-arylamino analogs [2]. The exact mass (156.0470) further distinguishes it from isomeric C5H8N4S compounds such as 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (exact mass 156.0470, but different fragmentation pattern). No published experimental MS data for the target compound are available; the above is based on structural prediction.

Diagnostic MS fragment
Class-level
m/z 70 (C₄H₈N⁺) unique to pyrrolidine, absent in 5-amino/arylamino analogs
Enables unambiguous LC-MS identification of pyrrolidine scaffold
Predicted EI fragmentation; validate with reference standard
Analytical chemistry LC-MS Metabolite identification

Optimal Procurement and Application Scenarios for 5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole Based on Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring Tertiary Amine Heterocycles with Low HBD Count

For fragment libraries targeting intracellular or CNS proteins where passive permeability is paramount, 5-(pyrrolidin-1-yl)-1,2,3,4-thiatriazole offers zero hydrogen-bond donors and a TPSA of 70.15 Ų , outperforming 5-amino-thiatriazole (2 HBDs, TPSA ~89.6 Ų). Procurement in 96-well plate-ready format at >95% purity enables direct fragment screening by SPR or thermal shift assays without additional purification.

Synthesis of tert-Amine-Functionalized Thiatriazole Intermediates for RyR-Targeted Patent Strategies

Patent EP 2764867 A1 [1] claims thiazolo-pyrrolidine inhibitors of RyR receptors; 5-(pyrrolidin-1-yl)-1,2,3,4-thiatriazole serves as a compact, sulfur-rich building block for constructing fused thiazolo-pyrrolidine scaffolds. Its tertiary amine permits selective N-alkylation or acylation without competing N-protection steps required for primary amino analogs.

Analytical Reference Standard for LC-MS Method Development Involving Pyrrolidine-Containing Heterocycles

The predicted unique m/z 70 fragment (C₄H₈N⁺) and exact mass 156.0470 Da provide a diagnostic LC-MS fingerprint [2]. Procurement as an analytical standard (>98% purity, certificate of analysis with HRMS and qNMR data) supports method validation for purity assessment of pyrrolidine-thiatriazole libraries and metabolite identification in in vitro microsomal stability assays.

Thermal Hazard Evaluation Bypass: Selecting the More Thermally Tolerant Thiatriazole Congener for Scale-Up Reactions

Preliminary class evidence suggests that tertiary amino substitution raises the decomposition onset temperature by ~10–20 °C relative to 5-amino-1,2,3,4-thiatriazole [3]. This thermal margin may permit safe execution of coupling reactions (e.g., Buchwald–Hartwig amination, Suzuki coupling) at 80–100 °C, a temperature range where 5-amino-thiatriazole is approaching its decomposition onset. Pre-procurement DSC screening of the specific supplier batch is recommended.

Application
Selection Property
Validation Focus
Fragment library screening
Zero H-bond donor, low TPSA
Passive permeability assay (PAMPA/Caco-2)
RyR modulator intermediate synthesis
Tertiary amine for selective N-alkylation
Reaction compatibility with thiatriazole core
LC-MS method development
Diagnostic m/z 70 fragment
HRMS and qNMR purity verification
Scale-up reaction safety
Higher thermal decomposition onset
Pre-procurement DSC screening
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